(E)-5-methylhex-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

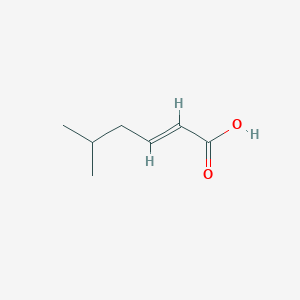

(E)-5-Methylhex-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a double bond in the trans configuration (E) and a methyl group attached to the fifth carbon of the hexenoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (E)-5-Methylhex-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by oxidation of the resulting alcohol to form the desired acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One method involves the hydroformylation of 4-methylpent-1-ene to form 5-methylhexanal, which is then oxidized to the corresponding acid. Catalysts such as rhodium complexes are often used to enhance the efficiency of these reactions.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-5-Methylhex-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 5-methylhexanoic acid.

Reduction: Reduction of the double bond yields 5-methylhexanoic acid.

Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: 5-Methylhexanoic acid.

Reduction: 5-Methylhexanoic acid.

Substitution: Esters and amides of this compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(E)-5-methylhex-2-enoic acid has several notable applications in scientific research:

1. Organic Synthesis:

- Serves as a building block for synthesizing more complex organic molecules.

- Its structural features allow for various chemical reactions, including oxidation, reduction, and substitution.

2. Biological Activity:

- Exhibits potential antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Shows anti-inflammatory effects, suggesting possible therapeutic uses in inflammatory diseases.

3. Pharmaceutical Intermediates:

- Investigated as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways and inflammation.

Recent studies have highlighted the biological activity of this compound:

Antimicrobial Properties:

- Effective against various pathogens.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Yes |

| Gram-negative | Yes |

Anti-inflammatory Effects:

- Potential to modulate inflammatory responses through receptor interactions.

Cytotoxicity Studies:

Research indicates that this compound may induce apoptosis in cancer cell lines:

| Cell Line | IC50 (μM/L) |

|---|---|

| Jurkat | 4.5 |

| K562 | 3.1 |

| U937 | 2.8 |

| HEK293 | 26.17 |

Industrial Applications

1. Specialty Chemicals Production:

- Used as an intermediate in the synthesis of fragrances and flavors due to its unique scent profile.

2. Research Applications:

- Employed in laboratories for developing new compounds and studying their properties.

Wirkmechanismus

The mechanism by which (E)-5-methylhex-2-enoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Hex-2-enoic acid: Lacks the methyl group, resulting in different reactivity and properties.

5-Methylhexanoic acid: Saturated version of (E)-5-methylhex-2-enoic acid, with different chemical behavior.

(E)-4-Methylhex-2-enoic acid: Similar structure but with the methyl group on the fourth carbon, leading to different steric and electronic effects.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the double bond in the trans configuration and the methyl group at the fifth position make it a valuable compound for various applications.

Biologische Aktivität

(E)-5-methylhex-2-enoic acid, a carboxylic acid with the chemical formula C7H12O2, has garnered attention in recent years for its various biological activities. This compound is characterized by its unique structure, which includes a double bond and a methyl group, contributing to its reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Features:

- Double Bond: The presence of a double bond between the second and third carbon atoms.

- Methyl Group: A methyl group attached to the fifth carbon enhances its chemical properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The carboxyl group facilitates hydrogen bonding and ionic interactions with proteins and enzymes, potentially influencing their activity. The double bond may also engage in reactions with other biomolecules, affecting overall reactivity and function.

Key Interactions:

- Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: May interact with receptors in inflammatory pathways, suggesting anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents suggest that it may modulate inflammatory responses through receptor interactions.

Cytotoxicity and Antitumor Activity

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that this compound may induce apoptosis in certain cancer cells, highlighting its potential as an antitumor agent .

Case Study: Cytotoxic Activity

A study evaluating the compound's effects on Jurkat T-cells found significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death .

| Cell Line | IC50 (μM/L) |

|---|---|

| Jurkat | 4.5 |

| K562 | 3.1 |

| U937 | 2.8 |

| HEK293 | 26.17 |

Applications in Medicine and Industry

This compound is being explored for various applications in medicine and industry:

- Pharmaceutical Intermediates: Utilized as a precursor in the synthesis of pharmaceuticals.

- Specialty Chemicals Production: Employed in creating specialty chemicals used in fragrances and flavors.

- Research Applications: Serves as a building block in organic synthesis for developing more complex molecules.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Hexanoic Acid | Saturated carboxylic acid | Limited biological activity |

| 2-Hexenoic Acid | Unsaturated carboxylic acid | Moderate antimicrobial effects |

| 5-Methylhexanoic Acid | Saturated with a methyl group | Minimal biological activity |

This compound stands out due to its specific double bond configuration and methyl group, which enhance its reactivity and biological potential compared to other similar compounds.

Eigenschaften

IUPAC Name |

(E)-5-methylhex-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHUQCQZQRXJLF-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.